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molecular formula C9H8Cl6N4O B8364170 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]morpholine CAS No. 24803-10-9

4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]morpholine

Cat. No. B8364170
M. Wt: 400.9 g/mol
InChI Key: CZSXQLCAEJUWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334246B2

Procedure details

Dissolved 2-chloro-4,6-bis(trichloromethyl)-1,3,5-triazine (0.1 g, 0.28 mmol) in THF (1.5 mL). Added morpholine (0.24 mL, 0.29 mmol) and N,N-diisopropylethylamine (0.06 mL, 0.34 mmol) and stirred for 18 h at room temperature. Concentrated and purified by silica gel chromatography eluting with CH2Cl2 to obtain the title compound (0.05 g).
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Quantity
0.06 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]([Cl:11])([Cl:10])[Cl:9])[N:5]=[C:4]([C:12]([Cl:15])([Cl:14])[Cl:13])[N:3]=1.[NH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1.C(N(CC)C(C)C)(C)C>C1COCC1>[Cl:13][C:12]([Cl:15])([Cl:14])[C:4]1[N:5]=[C:6]([C:8]([Cl:11])([Cl:10])[Cl:9])[N:7]=[C:2]([N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[N:3]=1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.24 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0.06 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
ClC(C1=NC(=NC(=N1)C(Cl)(Cl)Cl)N1CCOCC1)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.05 g
YIELD: CALCULATEDPERCENTYIELD 44.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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